![molecular formula C13H13BrFN3O B12989449 (R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12989449.png)
(R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile” is a complex heterocyclic compound with a fused pyrazino-oxazepine ring system. Let’s break down its structure:
- The compound contains a pyrazino ring (a six-membered ring with two nitrogen atoms) fused with an oxazepine ring (a seven-membered ring containing one nitrogen and one oxygen atom).
- The stereochemistry is specified as “®,” indicating the absolute configuration of the chiral center.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps
-
Construction of the Pyrazino Ring:
- Start with a suitable precursor containing a pyrazine ring.
- Introduce the fluorine and bromine substituents at specific positions using appropriate reagents (e.g., NBS for bromination and a fluorinating agent for fluorination).
-
Formation of the Oxazepine Ring:
- Cyclization of the pyrazino intermediate with a nitrile group to form the oxazepine ring.
- The stereochemistry at the chiral center is crucial for obtaining the desired enantiomer.
Industrial Production Methods
Industrial-scale production methods would likely involve optimization of the synthetic route, scalability, and cost-effectiveness. Collaboration with pharmaceutical companies or research institutions would be necessary for large-scale production.
Chemical Reactions Analysis
Reactions and Major Products
Bromination and Fluorination:
Scientific Research Applications
-
Medicinal Chemistry:
- Exploration of its pharmacological properties, including potential drug-like effects.
- Investigation of its interactions with biological targets (receptors, enzymes, etc.).
-
Materials Science:
- Study of its physical properties and potential use in materials (e.g., polymers, coatings).
Mechanism of Action
The exact mechanism of action remains speculative due to limited data. researchers would explore:
Target Identification:
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, we can highlight its uniqueness:
Structural Features:
Properties
Molecular Formula |
C13H13BrFN3O |
|---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
(4aR)-8-bromo-7-fluoro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine-9-carbonitrile |
InChI |
InChI=1S/C13H13BrFN3O/c14-11-8(4-16)3-9-6-18-2-1-17-5-10(18)7-19-13(9)12(11)15/h3,10,17H,1-2,5-7H2/t10-/m1/s1 |
InChI Key |
CHKAECVNXYLLQH-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)F)Br)C#N |
Canonical SMILES |
C1CN2CC3=CC(=C(C(=C3OCC2CN1)F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


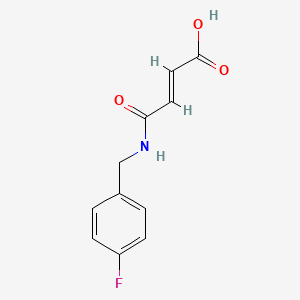

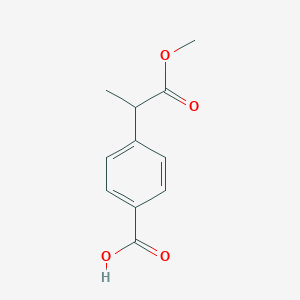
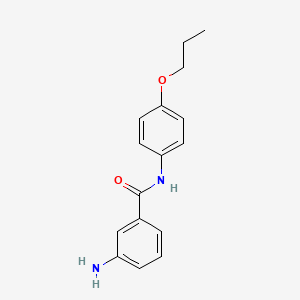
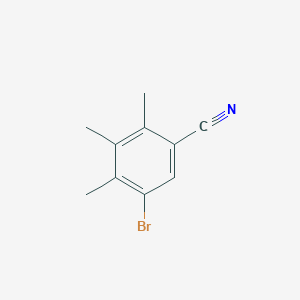
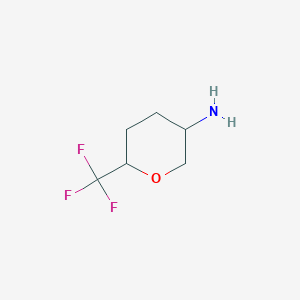
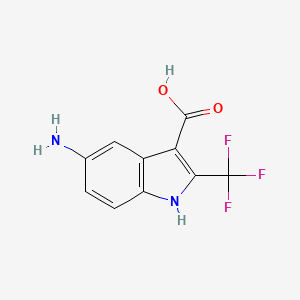
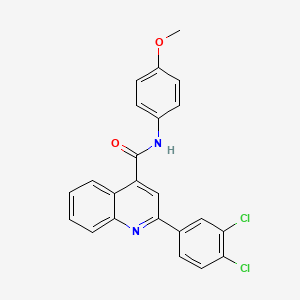
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
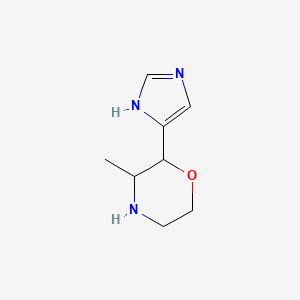
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine](/img/structure/B12989454.png)
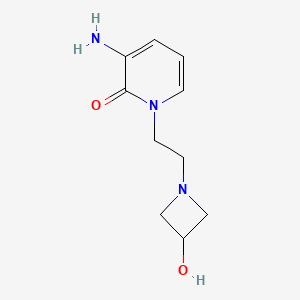
![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
